Home > Products > Screening Compounds P32954 > (S)-Quinuclidinyl Benzoyl Solifenacin
(S)-Quinuclidinyl Benzoyl Solifenacin -

(S)-Quinuclidinyl Benzoyl Solifenacin

Catalog Number: EVT-13556862
CAS Number:
Molecular Formula: C23H26N2O3
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Quinuclidinyl Benzoyl Solifenacin, also known as (S)-Quinuclidin-3-yl 2-benzoylphenethylcarbamate, is a compound related to Solifenacin, a muscarinic antagonist used primarily for treating overactive bladder conditions. This compound serves as an impurity in the synthesis and analysis of Solifenacin and is crucial for quality control and regulatory compliance in pharmaceutical manufacturing.

Source

(S)-Quinuclidinyl Benzoyl Solifenacin is derived from Solifenacin, which has the molecular formula C23H26N2O2C_{23}H_{26}N_{2}O_{2} and a molecular weight of approximately 362.5 g/mol. The compound can be synthesized through various chemical reactions involving quinuclidine derivatives and benzoyl groups .

Classification

This compound falls under the category of pharmaceutical impurities and is classified as a secondary reference standard for analytical purposes. It plays a significant role in the assessment of Solifenacin's purity and effectiveness during drug formulation processes .

Synthesis Analysis

Methods

The synthesis of (S)-Quinuclidinyl Benzoyl Solifenacin typically involves multi-step chemical reactions starting from basic precursors like quinuclidine and benzoyl derivatives.

  1. Initial Reaction: The process often begins with the condensation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline with benzoyl chloride or phenylformic acid in the presence of an alkali metal hydroxide to form an amide intermediate.
  2. Cyclization: This intermediate undergoes cyclization facilitated by vanadium pentoxide or phosphorus oxychloride, resulting in the formation of the desired quinuclidine structure.
  3. Purification: The final product is purified through techniques such as crystallization or chromatography to achieve the required purity levels for pharmaceutical applications .

Technical Details

Molecular Structure Analysis

Structure

(S)-Quinuclidinyl Benzoyl Solifenacin has a complex molecular structure characterized by its quinuclidine core fused with a benzoyl group. The structural formula can be represented as follows:

 S Quinuclidinyl Benzoyl Solifenacin C23H26N2O3\text{ S Quinuclidinyl Benzoyl Solifenacin C}_{23}\text{H}_{26}\text{N}_{2}\text{O}_{3}

Data

The compound exhibits chirality due to the presence of quinuclidine, which contributes to its pharmacological activity. Detailed characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .

Chemical Reactions Analysis

Reactions

(S)-Quinuclidinyl Benzoyl Solifenacin participates in various chemical reactions primarily related to its role as an impurity in Solifenacin formulations. Key reactions include:

  • Hydrolysis: Under certain conditions, it may hydrolyze to yield corresponding carboxylic acids.
  • Oxidation: It can undergo oxidation reactions that may lead to different degradation products, necessitating careful monitoring during drug formulation.

Technical Details

The identification and quantification of these reactions are critical for ensuring drug safety and efficacy. Advanced analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are often employed for this purpose .

Mechanism of Action

Process

(S)-Quinuclidinyl Benzoyl Solifenacin acts primarily as a muscarinic antagonist, blocking acetylcholine receptors in the bladder. This action reduces involuntary bladder contractions, thereby alleviating symptoms associated with overactive bladder conditions.

Data

The pharmacodynamics involve competitive inhibition at muscarinic receptors, leading to decreased smooth muscle tone in the bladder wall. This mechanism is essential for its therapeutic effects in managing urinary frequency and urgency .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Generally soluble in organic solvents like methanol and ethanol but may have limited solubility in water.
  • Stability: Stability under various pH conditions should be assessed due to potential degradation pathways.

Relevant Data or Analyses

Characterization data such as Infrared (IR) spectra, NMR profiles, and purity assessments are crucial for confirming the identity and quality of (S)-Quinuclidinyl Benzoyl Solifenacin during pharmaceutical development .

Applications

Scientific Uses

(S)-Quinuclidinyl Benzoyl Solifenacin is primarily used in:

  • Quality Control: As a reference standard for impurity profiling during the production of Solifenacin.
  • Regulatory Compliance: Essential for Abbreviated New Drug Application filings with regulatory bodies like the Food and Drug Administration.
  • Research: Utilized in studies focusing on drug formulation stability and impurity characterization.

This compound's role is vital in ensuring that pharmaceutical products meet safety standards while maintaining therapeutic efficacy .

Introduction to (S)-Quinuclidinyl Benzoyl Solifenacin in Pharmaceutical Contexts

Role as a Process-Related Impurity in Solifenacin Succinate Synthesis

(S)-Quinuclidinyl Benzoyl Solifenacin (chemically designated as (1R,3S,4R)-quinuclidin-3-yl (2-benzoylphenethyl)carbamate) represents a structurally significant process-related impurity arising during the synthesis of the muscarinic receptor antagonist Solifenacin succinate. This compound emerges as a stereochemical counterpart to key synthetic intermediates, specifically through the undesired incorporation of the (S)-quinuclidinyl moiety instead of the pharmacologically active (R)-enantiomer required for therapeutic Solifenacin [2] [4]. The molecular architecture comprises a benzoyl-substituted phenethyl group linked via a carbamate bridge to the quinuclidine system, with the stereogenic center at the quinuclidinyl C-3 position defining its (S)-configuration [7]. Its formation constitutes a critical quality indicator reflecting imperfections in chiral control during manufacturing.

The genesis of this impurity occurs primarily through two synthetic failure pathways:

  • Incomplete Stereoselective Esterification: During the crucial coupling reaction between the carboxylic acid group of the benzoylphenethyl precursor and the chiral quinuclidinol. Inadequate control of reaction conditions (temperature, catalysts, or stoichiometry) can favor the incorporation of the undesired (S)-quinuclidin-3-ol instead of the target (R)-enantiomer [5].
  • Epimerization During Processing: Instability of the (R)-quinuclidinyl intermediate under specific conditions (e.g., elevated temperatures, inappropriate pH during work-up, or purification steps) can induce partial chiral inversion at the C-3 position, generating the (S)-epimer [5] [9].

Table 1: Comparative Profile of (R)- vs. (S)-Quinuclidinyl Benzoyl Solifenacin

Property(R)-Quinuclidinyl Benzoyl Solifenacin(S)-Quinuclidinyl Benzoyl Solifenacin
CAS Number1956436-64-8 [1]NA / 2407763-28-2 [4] [7]
Molecular FormulaC₂₃H₂₆N₂O₃ [1] [3]C₂₃H₂₆N₂O₃ [4] [7]
Molecular Weight378.46 g/mol [1] [3]378.5 g/mol [4]
Stereochemistry(R)-configuration at quinuclidinyl C-3(S)-configuration at quinuclidinyl C-3
Primary OriginIntended synthetic intermediateProcess impurity via incorrect stereochemistry
Pharmacological RoleSynthetic precursorInactive impurity [7]

Manufacturing processes for Solifenacin succinate, as detailed in patents like WO2009087664A1, emphasize stringent chiral purification techniques (e.g., chiral chromatography, diastereomeric salt crystallization using resolving agents like tartaric acid derivatives) specifically designed to minimize the levels of this (S)-isomer and other stereochemical impurities [5]. The persistence of (S)-Quinuclidinyl Benzoyl Solifenacin beyond defined thresholds in the final Active Pharmaceutical Ingredient (API) signals inadequate purification or stereochemical degradation during storage, directly impacting the chiral purity essential for Solifenacin's therapeutic efficacy.

Table 2: Key Synthesis Steps and Impurity Formation Pathways for Solifenacin Succinate

Synthesis StageTarget Intermediate/ProductPotential Source of (S)-ImpurityMitigation Strategy
Quinuclidinol Resolution(R)-Quinuclidin-3-olContamination with (S)-Quinuclidin-3-olDiastereomeric salt crystallization [5]
Carbamate Formation(R)-Quinuclidinyl ester intermediateUse of racemic/quinuclidinol or epimerizationStrict stoichiometry, controlled temperature [5] [9]
Final Coupling/PurificationSolifenacin Free BaseIncomplete purification of (S)-isomerChiral HPLC purification, crystallization [5]
Salt Formation (Succinate)Solifenacin Succinate APIEpimerization during processingpH control, low-temperature processing [5]

Significance in Regulatory Compliance and Pharmacopeial Standards

The presence of (S)-Quinuclidinyl Benzoyl Solifenacin in Solifenacin succinate API or finished dosage forms is strictly regulated by global health authorities (FDA, EMA, PMDA) and mandated by pharmacopeial monographs (USP, EP, JP). It is classified as a specified impurity, requiring rigorous identification, quantification, and control during the release and stability testing of Solifenacin products [3] [5] [9]. Regulatory guidelines (ICH Q3A(R2), Q3B(R2)) stipulate stringent reporting, identification, and qualification thresholds for impurities in new drug substances and products. For Solifenacin, the typical acceptance threshold for (S)-Quinuclidinyl Benzoyl Solifenacin and related process impurities is generally set at ≤0.15% w/w, though lower limits may be enforced based on toxicological assessment and process capability [7].

Meeting these requirements necessitates the implementation of validated, stability-indicating analytical methods. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with chiral separation capabilities or LC-MS/MS are the gold-standard techniques. These methods must reliably resolve the (S)-isomer from the main active compound (Solifenacin) and other structurally similar impurities [3] [4] [7].

Table 3: Representative Analytical Methods for (S)-Quinuclidinyl Benzoyl Solifenacin Detection

Analytical ParameterTypical Conditions/ValuesPurposeReference
HPLC ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Separation of impurities [3] [4]
Mobile PhaseAcetonitrile: Phosphate Buffer (pH 3.0 ± 0.1) (e.g., 60:40 v/v)Optimal resolution of (S)-isomer [7]
Detection Wavelength220 nmSensitive detection of carbamate/benzoyl chromophores [7]
Retention Time (Approx.)~12.5 minutes (method-dependent)Identification and quantification [7]
LOQ (Limit of Quantification)≤0.005% w/w (LC-MS/MS methods)Detecting trace levels [7]
Specificity/ResolutionBaseline separation from Solifenacin and (R)-isomerAccurate quantification [3] [4]

Suppliers of pharmaceutical reference standards, such as SynZeal (Cat. No. SZ-S011023) and SynThink Chemicals, offer characterized (S)-Quinuclidinyl Benzoyl Solifenacin impurity standards essential for analytical method development, validation (AMV), and quality control (QC) testing. These standards, supplied with comprehensive Certificates of Analysis (CoA) detailing purity (HPLC, chiral HPLC), assigned structure (NMR, MS), and storage conditions, are indispensable for regulatory filings like Abbreviated New Drug Applications (ANDAs) and for ensuring batch-to-batch consistency during commercial production [3] [4]. The chemical name "(1R,3S,4R)-Quinuclidin-3-yl (2-benzoylphenethyl)carbamate" and associated identifiers (molecular formula, weight, structure) must be unequivocally documented in regulatory submissions [4].

Furthermore, understanding the stability profile of (S)-Quinuclidinyl Benzoyl Solifenacin itself is relevant, as its potential formation or degradation during API or product storage could impact impurity levels. Studies indicate susceptibility to:

  • Hydrolytic Degradation: Particularly under acidic conditions, cleaving the carbamate bond to yield benzoylphenethylamine and quinuclidinol derivatives [7].
  • Oxidation: Formation of quinuclidine N-oxide derivatives under oxidative stress [7].

Table 4: Regulatory Requirements and Stability Considerations

AspectRegulatory/Quality RequirementConsequence of Non-Compliance
Specification LimitTypically ≤0.15% w/w in API [5] [7]Batch rejection, regulatory action
Identification ThresholdICH Q3A: Usually ≥0.10%Requires structural confirmation via MS/NMR
Reference Standard TraceabilityUSP/EP traceability required for QC testingInvalid test results, compliance failure
Stability Indicating MethodMust monitor impurity increase during stability studiesFailure to detect shelf-life limiting degradation
Storage of Impurity StandardAmbient or 2-8°C [4]Degradation leading to inaccurate QC results

Regulatory bodies mandate extensive validation data for the analytical methods used to monitor this impurity, including demonstration of specificity, accuracy, precision, linearity, range, robustness, and sensitivity (LOD/LOQ) specifically for (S)-Quinuclidinyl Benzoyl Solifenacin within the Solifenacin matrix [3] [5] [9]. Manufacturers must also provide toxicological rationale (or reference existing studies) justifying the proposed specification limits, ensuring patient safety is not compromised by the presence of this impurity over the drug product's shelf life [9].

Properties

Product Name

(S)-Quinuclidinyl Benzoyl Solifenacin

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(2-benzoylphenyl)ethyl]carbamate

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H26N2O3/c26-22(19-7-2-1-3-8-19)20-9-5-4-6-17(20)10-13-24-23(27)28-21-16-25-14-11-18(21)12-15-25/h1-9,18,21H,10-16H2,(H,24,27)/t21-/m1/s1

InChI Key

NSKBRJBDYOPZBY-OAQYLSRUSA-N

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4

Isomeric SMILES

C1CN2CCC1[C@@H](C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.